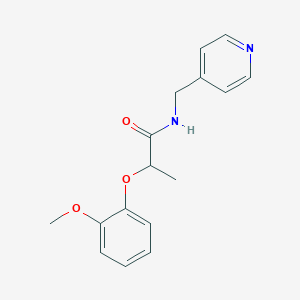![molecular formula C15H12N2O3 B5378037 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one, also known as CPO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CPO has a unique structure that makes it a promising candidate for various biological and medicinal applications. In
Mechanism of Action
The mechanism of action of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been shown to inhibit the production of inflammatory cytokines and to activate antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has also been found to inhibit the proliferation of cancer cells and to induce apoptosis, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has also been found to modulate the activity of various enzymes, including acetylcholinesterase, which may contribute to its potential applications in the treatment of Alzheimer's disease. Additionally, 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been found to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is its relatively simple synthesis method, which allows for large-scale production. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is also stable under various conditions, which makes it a suitable candidate for various biological assays. However, one of the limitations of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is its low solubility in aqueous solutions, which may limit its applications in certain experiments.
Future Directions
There are many potential future directions for the study of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one. One area of interest is the development of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one derivatives with improved solubility and biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one may enhance its therapeutic potential.
Conclusion:
In conclusion, 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one is a promising compound with potential applications in scientific research and medicine. Its unique structure and diverse biological activities make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then cyclized with hydrazine hydrate to form 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one. The synthesis method is relatively simple and has been optimized for high yield and purity.
Scientific Research Applications
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
12,12-dimethyl-3,11-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),5,8,13(17),15-hexaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-15(2)14-9(7-16-17-14)12-10(20-15)5-3-8-4-6-11(18)19-13(8)12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWOOKVVUNWVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=NN2)C3=C(O1)C=CC4=C3OC(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)


![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![N-(2-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5378024.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)